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Introduction
PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of

Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2).[1]

FAK and PYK2 are non-receptor tyrosine kinases that play crucial roles in cellular signaling

pathways governing cell survival, proliferation, migration, and invasion.[1][2] Their upregulation

and increased activity are implicated in the progression and metastasis of various solid tumors,

making them attractive targets for cancer therapy.[1][3] This technical guide provides an in-

depth analysis of the selectivity profile of PF-562271 for FAK and PYK2, supported by

quantitative data, detailed experimental protocols, and visual representations of relevant

signaling pathways and experimental workflows.

Quantitative Inhibition Data
The inhibitory activity of PF-562271 against FAK, PYK2, and other kinases has been

characterized in both biochemical (cell-free) and cell-based assays. The compound

demonstrates high potency for FAK and exhibits a clear selectivity over PYK2.

Biochemical (Cell-Free) Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-

562271 against purified FAK and PYK2 enzymes.
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Kinase IC50 (nM) Reference(s)

FAK 1.5 [3][4][5][6][7][8][9]

PYK2 13-14 [3][6][7][8][9]

Cell-Based Kinase Inhibition
In cellular assays, PF-562271 effectively inhibits the autophosphorylation of FAK, a key step in

its activation.

Assay Cell Line IC50 (nM) Reference(s)

FAK

Autophosphorylation

(p-FAK Y397)

Inducible cell-based

assay
5 [3][5][8][9][10]

Kinase Selectivity Profile
PF-562271 has been screened against a panel of other kinases to determine its selectivity. It

generally displays over 100-fold selectivity for FAK against most other kinases, with the

exception of some Cyclin-Dependent Kinases (CDKs) where inhibition is observed at higher

concentrations.[5][10]

Kinase Family Specific Kinases Inhibition Reference(s)

CDKs
CDK1/B, CDK2/E,

CDK3/E, CDK5/p35

30-120 nM IC50 in

recombinant enzyme

assays

[8][10]

Src Family Kinases Fyn 277 nM IC50 [4]

Experimental Protocols
This section details the methodologies used in key experiments to characterize the inhibitory

activity and selectivity of PF-562271.
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In Vitro Kinase Assay (FAK and PYK2)
This protocol describes a common method for determining the IC50 of PF-562271 against

purified FAK and PYK2.

Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK or PYK2

kinase activity in a cell-free system.

Materials:

Purified, activated FAK kinase domain (e.g., amino acids 410-689) or full-length PYK2.

ATP.

Substrate: A random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr).

Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.

PF-562271 serially diluted at desired concentrations.

Anti-phosphotyrosine antibody (e.g., PY20).

HRP-conjugated secondary antibody.

HRP substrate.

Stop solution (e.g., 2 M H2SO4).

96-well plates.

Plate reader.

Procedure:

Add the kinase buffer to the wells of a 96-well plate.

Add the substrate, p(Glu/Tyr), to each well.
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Add serially diluted PF-562271 to the appropriate wells. A vehicle control (e.g., DMSO)

should be included.

Add the purified FAK or PYK2 enzyme to each well to initiate the kinase reaction.

Add ATP to each well.

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a

specified time (e.g., 15 minutes).

Stop the reaction by adding a stop solution or by washing the plate.

Detect the level of substrate phosphorylation using an ELISA-based method: a. Add a

primary antibody that recognizes phosphorylated tyrosine residues (e.g., PY20). b. Incubate

and then wash the wells. c. Add a horseradish peroxidase (HRP)-conjugated secondary

antibody. d. Incubate and then wash the wells. e. Add an HRP substrate and allow the color

to develop. f. Stop the colorimetric reaction with a stop solution.

Measure the absorbance at 450 nm using a plate reader.

Calculate the percent inhibition for each concentration of PF-562271 relative to the vehicle

control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., Hill-Slope Model).[7]

Cell-Based FAK Autophosphorylation Assay
This protocol outlines a method to measure the inhibition of FAK autophosphorylation at

tyrosine 397 (Y397) in a cellular context.

Objective: To determine the concentration of PF-562271 required to inhibit 50% of FAK

phosphorylation at Y397 in intact cells.

Materials:

A suitable cell line with detectable FAK expression and phosphorylation (e.g., engineered cell

line with inducible FAK expression, or a cancer cell line with high endogenous FAK activity).
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Cell culture medium and supplements.

PF-562271 serially diluted at desired concentrations.

Lysis buffer.

Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK.

Secondary antibodies.

Western blot or ELISA reagents and equipment.

Procedure:

Seed the cells in multi-well plates and allow them to adhere and grow.

If using an inducible system, induce the expression of FAK.

Treat the cells with serially diluted PF-562271 for a specified period. Include a vehicle

control.

Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.

Determine the protein concentration of the cell lysates.

Analyze the levels of phosphorylated FAK (p-FAK Y397) and total FAK using either Western

blotting or ELISA:

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE.

b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the

membrane and then incubate with the primary antibodies for p-FAK (Y397) and total FAK.

d. Wash the membrane and then incubate with the appropriate secondary antibodies. e.

Detect the protein bands using a suitable detection reagent and imaging system. f.

Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.

ELISA: a. Use a sandwich ELISA kit specifically designed to detect p-FAK (Y397) and total

FAK. b. Follow the manufacturer's instructions for the assay.
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Calculate the percent inhibition of FAK phosphorylation for each concentration of PF-562271

relative to the vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks involving FAK and PYK2, as well as the

experimental procedures, can aid in understanding the mechanism of action of PF-562271.

FAK and PYK2 Signaling Pathways
FAK and PYK2 are key mediators of signals from integrins and growth factor receptors. Their

activation leads to the recruitment and phosphorylation of numerous downstream effectors,

ultimately influencing cell behavior. While they share some downstream pathways, they also

have distinct roles.[11][12]
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Caption: Simplified FAK and PYK2 signaling pathways and the inhibitory action of PF-562271.
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Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the key steps in the in vitro kinase assay used to determine

the IC50 of PF-562271.
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Caption: Workflow for determining the in vitro kinase inhibition profile of PF-562271.
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Experimental Workflow: Cell-Based FAK
Autophosphorylation Assay
This diagram outlines the general workflow for assessing the inhibitory effect of PF-562271 on

FAK phosphorylation in a cellular environment.
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Caption: Workflow for the cell-based FAK autophosphorylation inhibition assay.

Conclusion
PF-562271 is a highly potent inhibitor of FAK with a clear, approximately 10-fold, selectivity

over the closely related kinase PYK2 in biochemical assays. This selectivity is maintained in

cellular contexts, where PF-562271 effectively inhibits FAK autophosphorylation at nanomolar

concentrations. Its high selectivity against a broad panel of other kinases underscores its utility

as a targeted therapeutic agent. The detailed experimental protocols and visual workflows

provided in this guide offer a comprehensive resource for researchers and drug development

professionals working with PF-562271 and investigating the roles of FAK and PYK2 in health

and disease. Further research continues to explore the full therapeutic potential of this and

other FAK inhibitors in various oncological and non-oncological indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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